

Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Seladelpar*

Cat. No.: *B1681609*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR δ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. It has received accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult patients who have an inadequate response to or are intolerant to ursodeoxycholic acid (UDCA). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of **Seladelpar**, including detailed experimental protocols for key assays and a summary of its pharmacokinetic profile.

Molecular Structure

Seladelpar is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is formulated as a lysine dihydrate salt for clinical use.

Identifier	Value
IUPAC Name	2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
Chemical Formula (Free Acid)	C ₂₁ H ₂₃ F ₃ O ₅ S
Molecular Weight (Free Acid)	444.47 g/mol
SMILES (Free Acid)	CCO--INVALID-LINK--COC1=CC=C(C(F)(F)F)C=C1
Chemical Formula (Lysine Dihydrate Salt)	C ₂₁ H ₂₃ F ₃ O ₅ S·C ₆ H ₁₄ N ₂ O ₂ ·2H ₂ O
Molecular Weight (Lysine Dihydrate Salt)	626.68 g/mol
CAS Number (Free Acid)	851528-79-5
Brand Names	Livdelzi, Lyvdelzi
Developmental Codes	MBX-8025, RWJ-800025

Chemical Properties

Seladelpar is a white to off-white powder. Its solubility in water is pH-dependent, being slightly soluble at low pH and very soluble at high pH.

Selectivity

Seladelpar is a highly selective agonist for PPAR δ . In vitro studies have demonstrated its potency and selectivity over other PPAR isoforms, PPAR α and PPAR γ .

Parameter	PPAR δ	PPAR α	PPAR γ
EC ₅₀ (nM)	20.2	1640	3530
Efficacy (%)	99.3	41.0	58.5

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure

time. Efficacy is the maximal response induced by the drug.

Pharmacokinetics

Pharmacokinetic data from a study in patients with normal renal function and varying degrees of renal impairment are summarized below. Following a single oral dose of 10 mg **Seladelpar**, the mean C_{max} was observed at a median T_{max} of approximately 2.8 hours.

Parameter	Normal Renal Function (n=12)	Mild Renal Impairment (n=8)	Moderate Renal Impairment (n=8)	Severe Renal Impairment (n=8)
C _{max} (ng/mL)	85.6 (33.37)	83.8 (36.10)	82.0 (37.64)	69.3 (14.65)
T _{max} (hr)	2.0 (0.5, 6.0)	2.8 (1.0, 10.0)	3.3 (1.0, 6.0)	2.8 (1.0, 4.0)
AUC _{0–inf} (hr*ng/mL)	709 (298.5)	806 (420.7)	812 (449.2)	711 (254.1)
t _{1/2} (hr)	4.8 (1.18)	7.9 (3.04)	5.8 (3.52)	5.1 (1.47)

Data are presented as mean (SD) for C_{max}, AUC_{0–inf}, and t_{1/2}, and median (range) for T_{max}.

Metabolism

Seladelpar is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8 and CYP3A4. This leads to the formation of three major, pharmacologically inactive metabolites: **Seladelpar** sulfoxide (M1), desethyl-**Seladelpar** (M2), and desethyl-**Seladelpar** sulfoxide (M3).

Mechanism of Action and Signaling Pathway

Seladelpar exerts its therapeutic effects by activating PPAR δ , a nuclear receptor that regulates the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPAR δ by **Seladelpar** in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)

signaling pathway. This cascade of events ultimately results in the downregulation of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver injury characteristic of PBC.



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Seladelpar's mechanism of action signaling pathway.

Experimental Protocols

TR-FRET Competitive Binding Assay for PPAR δ

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the affinity of a test compound for the PPAR δ ligand-binding domain (LBD).

Materials:

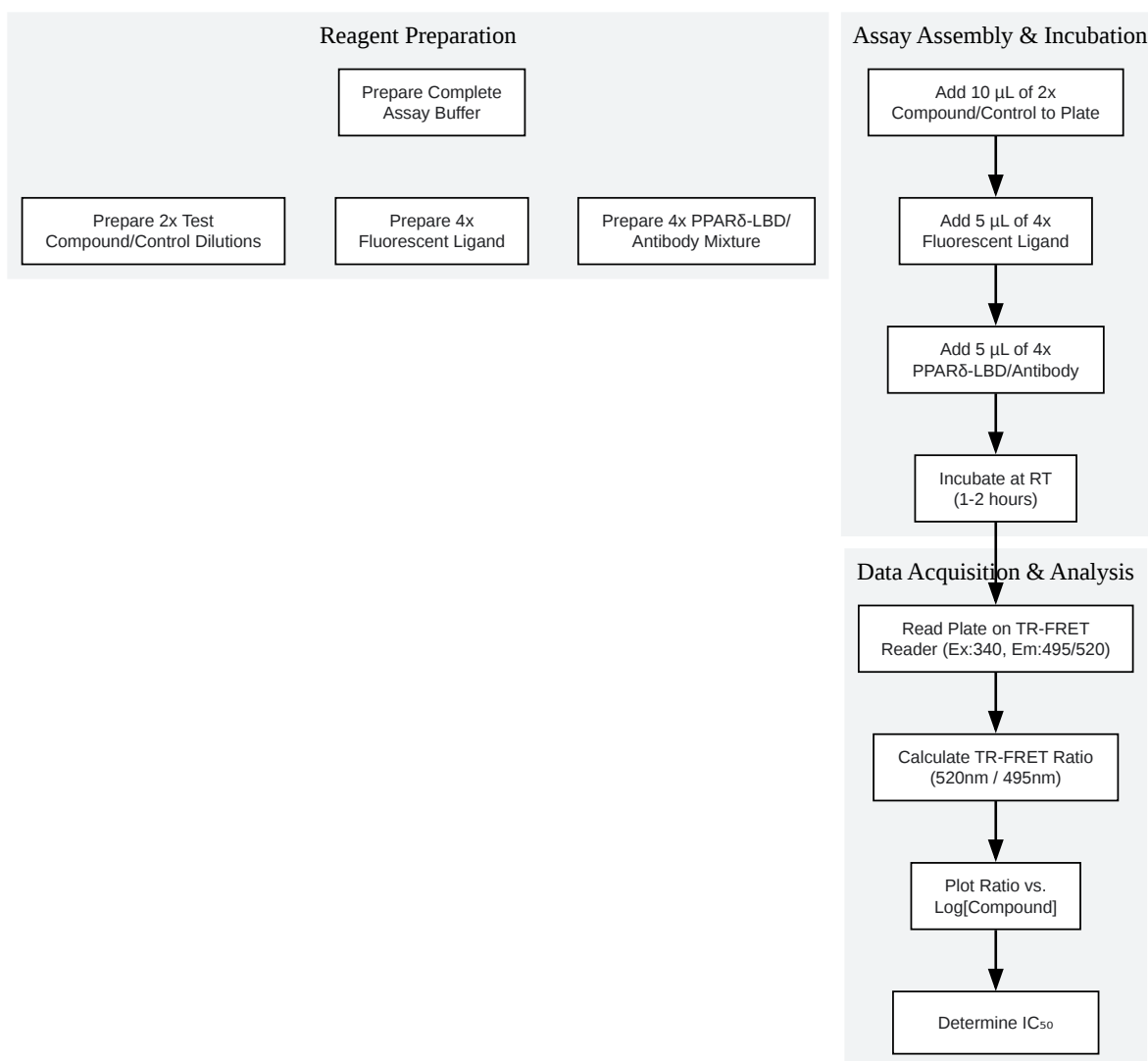
- PPAR δ -LBD, GST-tagged
- Tb-anti-GST Antibody
- Fluormone™ Pan-PPAR Green (fluorescent ligand)
- TR-FRET PPAR Assay Buffer
- Dithiothreitol (DTT)
- Test compound (e.g., **Seladelpar**)
- Control Competitor (e.g., GW0742)
- 384-well black polypropylene plates

- Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495 nm and 520 nm)

Procedure:

- Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.
- Prepare Reagent Solutions:
 - Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a known PPAR δ ligand (control competitor) at 2x the final desired concentration in the complete assay buffer.
 - Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in the complete assay buffer.
 - PPAR δ -LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPAR δ -LBD and Tb-anti-GST antibody in the complete assay buffer.
- Assay Assembly:
 - Add 10 μ L of the 2x test compound or control dilutions to the wells of a 384-well plate.
 - Add 5 μ L of the 4x Fluorescent Ligand Solution to each well.
 - Add 5 μ L of the 4x PPAR δ -LBD/Antibody Mixture to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 μ s delay after excitation at 340 nm.
- Data Analysis:
 - Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm emission.

- Plot the TR-FRET ratio against the log of the test compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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Workflow for the TR-FRET competitive binding assay.

PPAR δ Transactivation Assay

This protocol describes a cell-based reporter gene assay to measure the ability of a test compound to activate PPAR δ -mediated gene transcription.

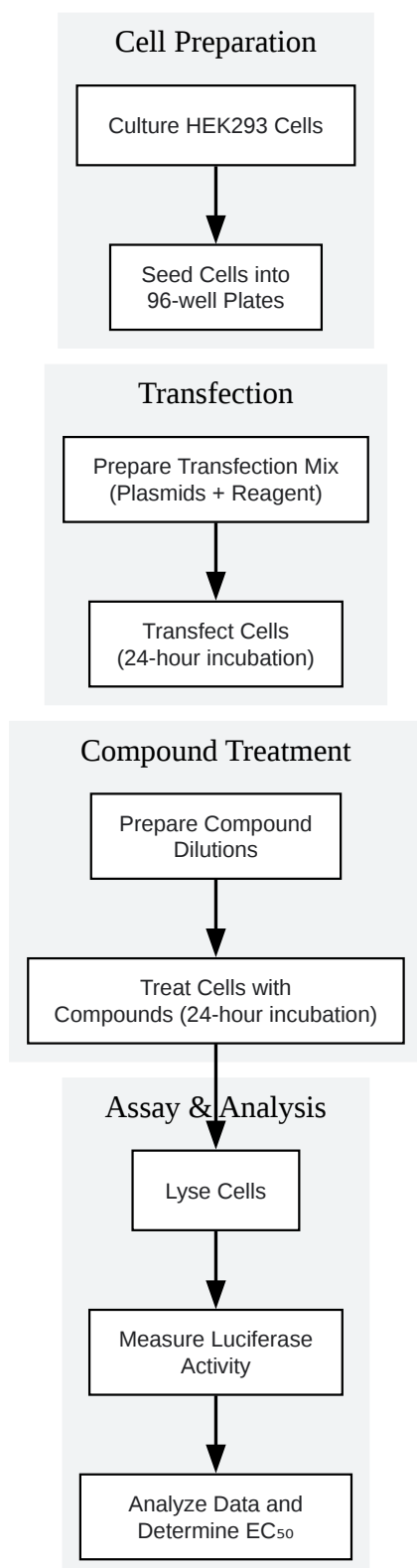
Materials:

- HEK293 cells (or other suitable cell line)
- DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
- PPAR δ expression plasmid
- Luciferase reporter plasmid containing PPAR response elements (PPREs)
- Transfection reagent (e.g., FuGENE 6)
- Test compound (e.g., **Seladelpar**)
- Control agonist (e.g., GW501516)
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Transfection:
 - Prepare a transfection mixture containing the PPAR δ expression plasmid, the PPRE-luciferase reporter plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

- Add the transfection mixture to the cells and incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the test compound and control agonist in cell culture medium.
 - Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.
 - Incubate the cells for an additional 24 hours.
- Cell Lysis:
 - Remove the medium and wash the cells with PBS.
 - Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
- Luciferase Assay:
 - Add the luciferase assay reagent to each well.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
 - Plot the normalized luciferase activity against the log of the test compound concentration.
 - Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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